Cas no 2764014-02-8 (5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2764014-02-8
- 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
- EN300-37343206
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- Inchi: 1S/C12H11N5O4/c1-2-5-21-12(20)14-8-3-4-10(9(6-8)11(18)19)17-7-13-15-16-17/h2-4,6-7H,1,5H2,(H,14,20)(H,18,19)
- InChI Key: IWXGYAAAEKFJFK-UHFFFAOYSA-N
- SMILES: O(CC=C)C(NC1C=CC(=C(C(=O)O)C=1)N1C=NN=N1)=O
Computed Properties
- Exact Mass: 289.08110385g/mol
- Monoisotopic Mass: 289.08110385g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 119Ų
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37343206-0.05g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 0.05g |
$792.0 | 2025-03-18 | |
| Enamine | EN300-37343206-0.1g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 0.1g |
$829.0 | 2025-03-18 | |
| Enamine | EN300-37343206-0.25g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 0.25g |
$867.0 | 2025-03-18 | |
| Enamine | EN300-37343206-0.5g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 0.5g |
$905.0 | 2025-03-18 | |
| Enamine | EN300-37343206-1.0g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 1.0g |
$943.0 | 2025-03-18 | |
| Enamine | EN300-37343206-2.5g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 2.5g |
$1848.0 | 2025-03-18 | |
| Enamine | EN300-37343206-5.0g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 5.0g |
$2732.0 | 2025-03-18 | |
| Enamine | EN300-37343206-10.0g |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
2764014-02-8 | 95.0% | 10.0g |
$4052.0 | 2025-03-18 |
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Introduction to 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid (CAS No. 2764014-02-8)
5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2764014-02-8, belongs to a class of molecules that exhibit promising biological activities. The structural complexity of this compound, featuring a benzoic acid core adorned with functional groups such as an amino group, a tetrazole ring, and an ester moiety, makes it a subject of intense study for its potential therapeutic applications.
The benzoic acid backbone is a well-documented scaffold in medicinal chemistry, known for its versatility in drug design. The presence of the amino group at the 5-position and the ester group at the 3-position introduces additional reactivity and binding potential. Furthermore, the incorporation of a (prop-2-en-1-yloxy)carbonyl group enhances the compound's ability to interact with biological targets in unique ways. This structural motif is often employed to improve solubility and metabolic stability, which are critical factors in drug development.
The tetrazole ring at the 2-position is another key feature that contributes to the compound's biological profile. Tetrazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tetrazole ring can act as a hydrogen bond acceptor and donor, facilitating interactions with proteins and nucleic acids. This makes 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid a particularly interesting candidate for further investigation.
Recent research has highlighted the importance of multifunctional compounds in addressing complex diseases. The combination of different pharmacophoric elements in this molecule suggests that it may possess multiple modes of action. For instance, the amino group could participate in ionic interactions with target proteins, while the tetrazole ring could engage in hydrophobic or hydrogen bonding interactions. The ester group also offers potential for further derivatization, allowing researchers to fine-tune the compound's properties.
In vitro studies have begun to uncover the potential biological activities of this compound. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory and cancer pathways. The precise mechanisms by which these interactions occur are still under investigation but preliminary data indicate that the compound can modulate signaling pathways involved in cell proliferation and survival.
The synthesis of 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrosilylation have been instrumental in building the necessary framework efficiently.
The pharmacokinetic properties of this compound are also of great interest. The presence of functional groups that enhance solubility and metabolic stability is crucial for ensuring that the drug reaches its target site effectively and remains active for an appropriate duration. Computational modeling and experimental studies are being employed to predict and verify these properties.
The potential therapeutic applications of this compound are broad-ranging. Given its structural features and observed biological activities, it may find utility in treating conditions such as cancer, inflammation-related diseases, and infectious disorders. Further preclinical studies are necessary to validate these possibilities and to identify any potential side effects or toxicities.
The role of computational chemistry in drug discovery cannot be overstated. Molecular docking simulations have been used to explore how this compound interacts with various biological targets at an atomic level. These simulations provide valuable insights into binding affinities and mode of action without the need for extensive experimental testing initially.
The development of novel pharmaceuticals is often a lengthy process involving multiple stages from discovery to market approval. However compounds like 5-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid represent significant milestones because they combine innovative chemistry with promising biological activity.
In conclusion 5-{[(prop-2-en-oxy)carbonyl]amino}-2-(1H-ltetrazol-lyl)benzoic acid (CAS No 27640l4-O2S8 is a structurally complex organic molecule with intriguing biological properties Its unique combination of functional groups makes it a valuable tool for pharmaceutical research Current studies suggest potential applications in treating various diseases while future research will continue to explore its full therapeutic promise。
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